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Introduction
The separation of subcellular organelles is a fundamental technique in cell biology and

biomedical research, enabling the study of organelle-specific functions, protein localization, and

the effects of xenobiotics. Density gradient centrifugation is a powerful method for isolating

organelles based on their size and density. While sucrose gradients have been traditionally

used, they can induce osmotic stress, potentially damaging organelle integrity and function.

Iodixanol, a non-ionic, iso-osmotic density gradient medium, offers a significant advantage by

preserving the morphology and functionality of organelles during separation. It allows for the

purification of various organelles, including mitochondria, lysosomes, and peroxisomes, with

high resolution and yield. Iohexol is another non-ionic iodinated contrast agent, but most

established protocols for organelle separation have been optimized using iodixanol (often

available commercially as a 60% solution, e.g., OptiPrep™). This document provides detailed

protocols for the preparation and use of continuous iodixanol gradients for the separation of

organelles from mammalian tissues and cultured cells.

Core Principles
The methodology involves a multi-step process:
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Homogenization: Gentle disruption of the cell membrane to release intact organelles into a

buffered isotonic solution.

Differential Centrifugation: A series of centrifugation steps at increasing speeds to enrich for

a crude fraction containing the organelles of interest (e.g., the light mitochondrial fraction).

Density Gradient Centrifugation: Layering the crude organelle fraction onto a continuous

iodixanol gradient and centrifuging at high speed. Organelles migrate through the gradient

and band at their respective buoyant densities, allowing for their separation and collection.

Data Presentation
Table 1: Buoyant Densities of Major Organelles in Iodixanol Gradients

Organelle Typical Buoyant Density (g/mL)

Peroxisomes 1.18 - 1.20

Mitochondria ~1.145

Lysosomes ~1.115

Endoplasmic Reticulum 1.05 - 1.10

Golgi Apparatus 1.03 - 1.06

Note: These values can vary slightly depending on the cell or tissue type and the specific

physiological state.

Experimental Workflows and Diagrams
The overall workflow for organelle separation using a continuous iodixanol gradient can be

visualized as follows:
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Caption: Experimental workflow for organelle separation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1672079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The process of creating a continuous gradient from step solutions is illustrated below:

Step 1: Layering Discontinuous Gradient

Step 2: Diffusion or Gradient Former

Step 3: Formation of Continuous Gradient

Sample Layer Low Density Medium Density High Density

Diffusion over time or use of a gradient maker

Sample Layer Continuous Gradient (Low to High Density)

Click to download full resolution via product page

Caption: Formation of a continuous from a discontinuous gradient.

Experimental Protocols
Protocol 1: Preparation of a Light Mitochondrial Fraction
(LMF) from Rat Liver
This protocol describes the initial steps to obtain a crude organelle fraction enriched in

mitochondria, lysosomes, and peroxisomes.

Materials:

Fresh rat liver

Homogenization Buffer (HB): 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-NaOH, pH 7.4.

Keep on ice.

Dounce homogenizer with a loose-fitting pestle
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Refrigerated centrifuge and rotor/tubes

Procedure:

Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood.

Mince the liver tissue finely with scissors in a petri dish on ice containing a small volume of

cold HB.

Transfer the minced tissue to a Dounce homogenizer with 10 ml of HB per 2.5 g of tissue.

Homogenize with 5-10 slow strokes of the loose-fitting pestle. Avoid generating foam.

Filter the homogenate through two layers of cheesecloth to remove connective tissue.

Transfer the filtered homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10

minutes at 4°C to pellet nuclei and cell debris.[1]

Carefully collect the supernatant (post-nuclear supernatant, PNS) and transfer it to fresh

tubes.

Centrifuge the PNS at 3,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.[1]

Again, carefully collect the supernatant and transfer to new tubes.

Centrifuge at 17,000 x g for 15 minutes at 4°C to pellet the light mitochondrial fraction (LMF).

[1][2]

Discard the supernatant (which contains the microsomes and cytosol).

Gently resuspend the LMF pellet in a small volume of HB (e.g., 0.5 ml per gram of starting

tissue) using a soft-bristled paintbrush or by gentle pipetting. This is the sample to be loaded

onto the iodixanol gradient.

Protocol 2: Preparation of a Continuous Iodixanol
Gradient
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This protocol describes how to prepare a continuous gradient from stock solutions of iodixanol.

A 60% (w/v) sterile solution of iodixanol (e.g., OptiPrep™) is used as the starting material.

Materials:

60% (w/v) Iodixanol solution

Diluent Buffer: 6 mM EDTA, 30 mM MOPS, 0.6% ethanol, adjusted to pH 7.2 with NaOH.

1 M Sucrose solution

Distilled water

Ultracentrifuge tubes (e.g., for a swinging-bucket or fixed-angle rotor)

Gradient maker or a peristaltic pump with a mixing chamber

Preparation of Iodixanol Working Solutions:

Prepare different concentrations of iodixanol solutions by mixing the 60% stock with the diluent

buffer and other components as needed to maintain iso-osmotic conditions. For example, to

prepare 20%, 40%, and 50% solutions:

Final Iodixanol
Conc.

60% (w/v)
Iodixanol

Diluent Buffer 1 M Sucrose Distilled Water

20% 1 volume 1 volume 0.5 volumes 0.5 volumes

40% 2 volumes 1 volume 0.5 volumes -

50% 2.5 volumes 1 volume 0.5 volumes -

These are example ratios and may need to be adjusted based on the specific requirements of

the separation.

Procedure for Forming the Continuous Gradient:

Using a Gradient Maker:
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Place the lower concentration solution (e.g., 10-20% iodixanol) in the reservoir chamber of

the gradient maker.

Place the higher concentration solution (e.g., 40-50% iodixanol) in the mixing chamber.

Open the connection between the chambers and the outlet to the bottom of the

ultracentrifuge tube.

Slowly fill the tube from the bottom up. The solution from the mixing chamber will be

progressively diluted by the solution from the reservoir, creating a linear gradient.

By Diffusion (for small volume tubes):

Carefully layer decreasing concentrations of iodixanol solutions on top of each other in the

ultracentrifuge tube, starting with the densest solution at the bottom.

Allow the gradient to stand at room temperature for several hours (e.g., 4-6 hours for a 4

ml tube) or overnight at 4°C to allow diffusion to form a continuous gradient.

Protocol 3: Organelle Separation by Ultracentrifugation
Procedure:

Once the continuous iodixanol gradient is prepared in the ultracentrifuge tube, carefully layer

the resuspended LMF (from Protocol 1) on top of the gradient.

Balance the tubes precisely.

Centrifuge at 105,000 x g for 1-2 hours at 4°C in a swinging-bucket or fixed-angle rotor. The

optimal time and speed may require adjustment depending on the rotor and the specific

organelles to be separated.

After centrifugation, distinct bands corresponding to different organelles should be visible in

the gradient.

Carefully remove the tube from the centrifuge.

Fractions can be collected in several ways:
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From the top: Carefully pipette off successive fractions from the top of the gradient.

From the bottom: Puncture the bottom of the tube with a needle and allow the gradient to

drip out, collecting fractions of a defined volume.[3]

Using a fraction collector: Use a tube-piercing system with a peristaltic pump to push the

gradient out through a monitoring device (e.g., a refractometer or UV monitor) and into a

fraction collector.

Protocol 4: Analysis of Collected Fractions
After collection, the fractions should be analyzed to identify the location of the organelles of

interest.

Protein Quantification: Determine the protein concentration in each fraction (e.g., using a

Coomassie blue-based assay, as iodixanol does not interfere with these methods).

Western Blotting: Probe fractions with antibodies specific for marker proteins of the

organelles of interest.

Mitochondria: TOM20, COX IV

Lysosomes: LAMP1, Cathepsin D

Peroxisomes: Catalase, PMP70

Endoplasmic Reticulum: Calnexin, PDI

Golgi Apparatus: GM130

Enzyme Activity Assays: Measure the activity of organelle-specific enzymes. Iodixanol

generally does not inhibit enzyme activity.

Mitochondria: Succinate dehydrogenase, Cytochrome c oxidase

Lysosomes: Acid phosphatase, β-hexosaminidase

Peroxisomes: Catalase
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Troubleshooting
Problem Possible Cause Solution

Poor separation of bands

Incorrect gradient shape;

Suboptimal centrifugation time

or speed; Overloading of the

sample.

Optimize the gradient range

and shape. Increase or

decrease centrifugation

time/speed. Load less protein

onto the gradient.

Organelles are pelleted at the

bottom

Gradient is not dense enough;

Centrifugation time is too long.

Increase the maximum density

of the gradient. Reduce the

centrifugation time.

Low yield of organelles

Inefficient homogenization;

Loss of organelles during

differential centrifugation steps.

Optimize homogenization to

ensure >80% cell disruption

without excessive organelle

damage. Ensure all

supernatants are carefully

collected.

Contamination of fractions

Incomplete separation during

differential centrifugation;

Overlapping densities of

organelles.

Wash the pellets during

differential centrifugation to

reduce cross-contamination.

Use a shallower gradient for

better resolution of closely

banding organelles.

By following these detailed protocols and application notes, researchers can effectively utilize

continuous iodixanol gradients to obtain highly purified and functional organelles for a wide

range of downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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